

A Technical Guide to Docosanoic Acid-d2 for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Docosanoic acid-d2*

Cat. No.: *B3151576*

[Get Quote](#)

Docosanoic acid, also known as behenic acid, is a C22 long-chain saturated fatty acid. Its deuterated isotopologue, **Docosanoic acid-d2** (or other deuterated forms), serves as an invaluable tool in analytical and metabolic research, primarily as an internal standard for mass spectrometry-based quantification of lipids. This guide provides detailed technical information for researchers, scientists, and drug development professionals on its properties, suppliers, applications, and relevant biological pathways.

Physicochemical Properties and Supplier Information

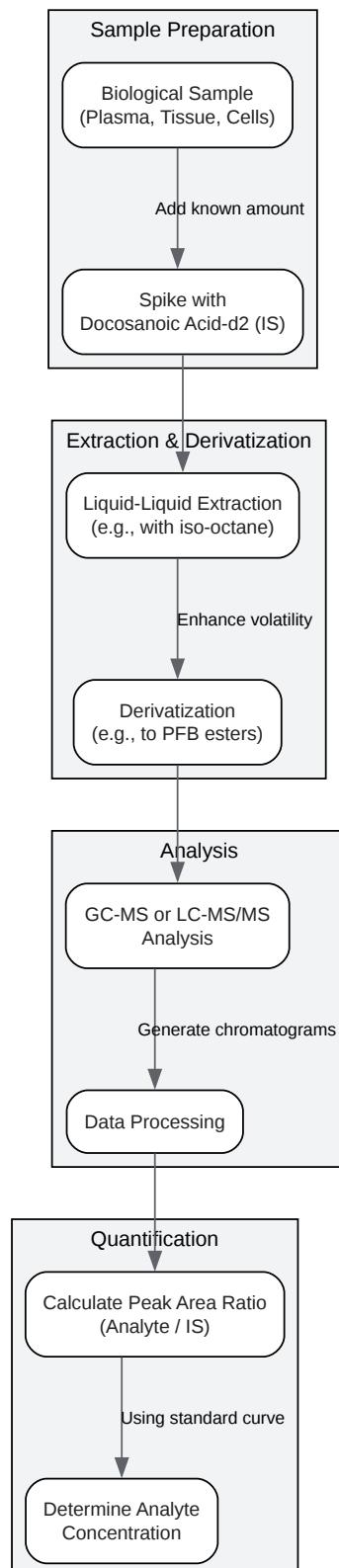
Docosanoic acid is a white, waxy solid at room temperature.^[1] Deuterated versions are chemically identical for most practical purposes but possess a higher mass, making them distinguishable in mass spectrometry.

Table 1: Physicochemical Properties of Docosanoic Acid

Property	Value	Source
Synonyms	Behenic Acid, C22:0	[1] [2]
Molecular Formula	C ₂₂ H ₄₄ O ₂	[1]
Molecular Weight	340.6 g/mol	[1]
CAS Number	112-85-6	[1] [2]
Melting Point	79.95 °C	[1]
Boiling Point	306 °C (at 60 mm Hg)	[1]
Solubility	DMF: 3 mg/ml; DMSO: 4 mg/ml (warmed)	[2] [3]
Storage	Room Temperature, away from light and moisture	[4] [5]

Table 2: Supplier Information for Deuterated Docosanoic Acid

Supplier	Product Name	Isotopic Purity	Formula	MW	CAS Number
Cambridge Isotope Laboratories	Docosanoic acid (12,12,13,13-D ₄)	98%	C ₂₂ H ₄₀ D ₄ O ₂	344.61	1219804-98-4
Larodan	Docosanoic-2,2-D ₂ acid	>99%	C ₂₂ H ₄₂ D ₂ O ₂	342.6	71607-34-6
Cenmed	Docosanoic D43 Acid	≥99%	C ₂₂ HD ₄₃ O ₂	383.85	N/A
CDN Isotopes	Behenic Acid (d ₃)	N/A	N/A	N/A	N/A


Application as an Internal Standard in Mass Spectrometry

The primary application of **Docosanoic acid-d2** is as an internal standard (IS) in quantitative mass spectrometry (MS) for lipidomics. An ideal internal standard should be chemically similar to the analyte but mass-distinguishable.^[6] Stable isotope-labeled standards like **Docosanoic acid-d2** are considered the gold standard because they co-elute with the endogenous analyte in liquid chromatography (LC) and experience similar ionization efficiency and matrix effects in the MS source.^{[7][8]}

Adding a known quantity of the deuterated standard to a sample at the beginning of the extraction process allows for the correction of analyte loss during sample preparation and variability in instrument response.^{[6][7]} The concentration of the endogenous analyte is then calculated based on the ratio of its peak area to that of the known-concentration internal standard.

Experimental Workflow for Fatty Acid Analysis

The following diagram illustrates a typical workflow for the quantification of fatty acids in a biological matrix using a deuterated internal standard.

[Click to download full resolution via product page](#)

Fatty acid quantification workflow using an internal standard.

Experimental Protocol: Fatty Acid Quantification by GC-MS

This protocol is adapted from the standard method for quantifying total fatty acids provided by LIPID MAPS.^[9] It is suitable for various biological samples, including plasma and tissue.

1. Materials and Reagents

- Internal Standard (IS) Stock: Prepare a stock solution of **Docosanoic acid-d2** (or other deuterated fatty acids) in ethanol. A typical working concentration is 0.25 ng/μl.^[9]
- Solvents: Methanol, iso-octane (HPLC grade).
- Reagents: Hydrochloric acid (HCl), Potassium hydroxide (KOH), Pentafluorobenzyl bromide (PFBr), Diisopropylethylamine (DIPEA), Acetonitrile.
- Equipment: Vortex mixer, centrifuge, SpeedVac, gas chromatograph-mass spectrometer (GC-MS).

2. Sample Preparation

- For Plasma: To 200 μl of plasma, add 300 μl of dPBS.
- For Tissue: The amount should be empirically determined. Homogenize the tissue in methanol.
- Internal Standard Addition: Add 100 μl of the deuterated internal standard working solution to the sample.^[9]
- Lysis and Acidification: Add 1 volume of methanol and mix. Acidify with HCl to a final concentration of 25 mM.^[9]

3. Lipid Extraction

- Add 2 volumes of iso-octane to the acidified sample.

- Vortex thoroughly for 1 minute and centrifuge at 3000 rpm for 5 minutes to separate the phases.
- Transfer the upper organic layer (iso-octane) to a clean glass tube.
- Repeat the extraction step on the remaining aqueous layer and combine the organic fractions.^[9]

4. Saponification (for Total Fatty Acid Analysis)

- To the remaining methanol/aqueous fraction from the first extraction, add 100 μ l of the internal standard.
- Add 500 μ l of 1N KOH, vortex, and incubate for 1 hour at 60°C to hydrolyze ester bonds.
- Acidify the sample with 500 μ l of 1N HCl (check pH is < 5).
- Re-extract the now-free fatty acids with iso-octane as described in Step 3.^[9]

5. Derivatization

- Dry the combined iso-octane extracts under vacuum using a SpeedVac.^[9]
- To the dried residue, add 25 μ l of 1% PFBr in acetonitrile and 25 μ l of 1% DIPEA in acetonitrile.^[9] This converts the fatty acids to their pentafluorobenzyl (PFB) esters, which are more volatile and suitable for GC analysis.
- Cap the tubes, vortex, and let stand at room temperature for 20 minutes.^[9]
- Dry the sample again under vacuum and reconstitute in 50 μ l of iso-octane for injection.^[9]

6. GC-MS Analysis


- Inject 1 μ l of the derivatized sample onto the GC-MS system.
- Analysis is typically performed using negative ion chemical ionization (NICI), which is highly sensitive for electrophilic derivatives like PFB esters.

- Monitor the ions corresponding to the endogenous docosanoic acid and the deuterated internal standard.

Biological Role and Metabolic Pathways

Docosanoic acid is a very long-chain saturated fatty acid (VLCFA) that can be obtained from the diet or synthesized endogenously through the elongation of shorter-chain fatty acids like stearic acid (C18:0).^[10] While it is a natural component of cell membranes, its metabolism and biological effects are distinct. It is generally poorly absorbed compared to shorter fatty acids and has been shown to be a cholesterol-raising fatty acid in humans.^{[11][12]}

In the liver, docosanoic acid can undergo ω -oxidation, a metabolic pathway that involves the hydroxylation of the terminal methyl carbon. This process is catalyzed by cytochrome P450 enzymes of the CYP4A and/or CYP4F subfamilies.^[13] The resulting ω -hydroxy fatty acid can be further oxidized to a dicarboxylic acid.^[13]

[Click to download full resolution via product page](#)

Metabolic pathway of Docosanoic acid ω -oxidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Docosanoic Acid | C₂₂H₄₄O₂ | CID 8215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Docosanoic acid (12,12,13,13-D₄¹⁸O, 98%)- Cambridge Isotope Laboratories, DLM-10503-0.1 [isotope.com]
- 5. isotope.com [isotope.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC-MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. lipidmaps.org [lipidmaps.org]
- 10. medrxiv.org [medrxiv.org]
- 11. Behenic acid is a cholesterol-raising saturated fatty acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evidence for two enzymatic pathways for omega-oxidation of docosanoic acid in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Docosanoic Acid-d2 for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3151576#docosanoic-acid-d2-supplier-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com